Cas no 606125-07-9 (Momor-cerebroside I)

Momor-cerebroside I is a bioactive glycosphingolipid isolated from natural sources, primarily noted for its potential applications in neuroscience and biochemical research. Structurally characterized by a ceramide backbone linked to a monosaccharide moiety, it plays a role in cell membrane integrity and signaling pathways. Its high purity and well-defined structure make it a valuable reference standard for studies involving sphingolipid metabolism, neuronal differentiation, and membrane dynamics. Researchers utilize Momor-cerebroside I to investigate its interactions with cellular receptors and its implications in neurodegenerative processes. The compound is supplied with rigorous analytical validation, ensuring consistency for experimental reproducibility.
Momor-cerebroside I structure
Momor-cerebroside I structure
商品名:Momor-cerebroside I
CAS番号:606125-07-9
MF:C48H93NO10
メガワット:844.25300
CID:837363
PubChem ID:91895300

Momor-cerebroside I 化学的及び物理的性質

名前と識別子

    • Momor-cerebroside I
    • (2R)-N-[(2S,3S,4R,8E)-1-(β-D-Glucopyranosyloxy)-3,4-dihydroxy-8-o ctadecen-2-yl]-2-hydroxytetracosanamide
    • CS-0023715
    • TETRACOSANAMIDE, N-((1S,2S,3R,7E)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXY-, (2R)-
    • (2R)-N-((1S,2S,3R,7E)-1-((.BETA.-D-GLUCOPYRANOSYLOXY)METHYL)-2,3-DIHYDROXY-7-HEPTADECEN-1-YL)-2-HYDROXYTETRACOSANAMIDE
    • 1-o-beta-D-Glucopyranosyl-(2S,3S,4R,8E)-2-(2'(R)-2'-hydroxylignocenoylamino)-8-octadecene-1,3,4-triol
    • Tetracosanamide, N-((1S,2S,3R,7E)-1-((beta-D-glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxy-, (2R)-
    • UNII-CX8848NKV3
    • (2R)-N-((1S,2S,3R,7E)-1-((beta-D-Glucopyranosyloxy)methyl)-2,3-dihydroxy-7-heptadecen-1-yl)-2-hydroxytetracosanamide
    • FS-8864
    • HY-N3249
    • (8E)-N-2'-Hydroxytetracosanoyl-1-o-D-glucopyranosyl-4-hydroxy-8-sphingogenine
    • AKOS040760563
    • Momorcerebroside I
    • 1-O-.BETA.-D-GLUCOPYRANOSYL-(2S,3S,4R,8E)-2-(2'(R)-2'-HYDROXYLIGNOCENOYLAMINO)-8-OCTADECENE-1,3,4-TRIOL
    • N-((E)-3,4-Dihydroxy-1-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoctadec-8-en-2-yl)-2-hydroxytetracosanamide
    • 606125-07-9
    • (8E)-N-2'-Hydroxytetracosanoyl-1-O-D-glucopyranosyl-4-hydroxy-8-sphingogenine; 1-O--D-Glucopyranosyl-(2S,3S,4R,8E)-2-[2'(R)-2'-hydroxylignocenoylamino]-8-octadecene-1,3,4-triol
    • CX8848NKV3
    • [ "" ]
    • N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
    • CID 75014953
    • (8E)-N-2'-Hydroxytetracosanoyl-1-O-D-glucopyranosyl-4-hydroxy-8-sphingogenine; 1-O-beta-D-Glucopyranosyl-(2S,3S,4R,8E)-2-[2'(R)-2'-hydroxylignocenoylamino]-8-octadecene-1,3,4-triol
    • (2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
    • インチ: InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1
    • InChIKey: QZNIVVAKPLIDJX-BSLJDOEJSA-N
    • ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O

計算された属性

  • せいみつぶんしりょう: 843.68000
  • どういたいしつりょう: 843.68
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 10
  • 重原子数: 59
  • 回転可能化学結合数: 41
  • 複雑さ: 972
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 189A^2
  • 疎水性パラメータ計算基準値(XlogP): 13.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 950.0±65.0 °C at 760 mmHg
  • フラッシュポイント: 528.3±34.3 °C
  • PSA: 189.17000
  • LogP: 8.84050
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

Momor-cerebroside I セキュリティ情報

Momor-cerebroside I 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1939-1 mg
Momor-cerebroside I
606125-07-9
1mg
¥2033.00 2022-04-26
TargetMol Chemicals
TN1939-5 mg
Momor-cerebroside I
606125-07-9 98%
5mg
¥ 2,760 2023-07-10
TargetMol Chemicals
TN1939-1 mL * 10 mM (in DMSO)
Momor-cerebroside I
606125-07-9 98%
1 mL * 10 mM (in DMSO)
¥ 4230 2023-09-15
TargetMol Chemicals
TN1939-5mg
Momor-cerebroside I
606125-07-9
5mg
¥ 2760 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70290-5mg
(2R)-N-[(2S,3S,4R,8E)-1-(β-D-Glucopyranosyloxy)-3,4-dihydroxy-8-o ctadecen-2-yl]-2-hydroxytetracosanamide
606125-07-9
5mg
¥4000.0 2021-09-08
A2B Chem LLC
AG74843-5mg
Momor-cerebroside I
606125-07-9 95.0%
5mg
$494.00 2024-04-19
TargetMol Chemicals
TN1939-1 ml * 10 mm
Momor-cerebroside I
606125-07-9
1 ml * 10 mm
¥ 4230 2024-07-19

Momor-cerebroside I 関連文献

Momor-cerebroside Iに関する追加情報

Comprehensive Analysis of Momor-cerebroside I (CAS No. 606125-07-9): Structure, Bioactivity, and Applications

Momor-cerebroside I (CAS No. 606125-07-9) is a bioactive sphingolipid derivative isolated from natural sources, particularly the Momordica charantia plant. This compound belongs to the cerebroside family, characterized by a ceramide backbone linked to a monosaccharide moiety. Its unique structure and pharmacological properties have garnered significant attention in natural product research, neuroprotective therapy, and metabolic disorder management. Recent studies highlight its potential in modulating cell signaling pathways and anti-inflammatory responses, aligning with the growing consumer interest in plant-derived therapeutics and holistic health solutions.

The molecular structure of Momor-cerebroside I features a sphingosine base coupled with a fatty acid chain and a glucose unit, contributing to its amphipathic nature. This configuration enables interactions with cell membranes and receptor proteins, making it a candidate for drug delivery systems. Researchers have explored its role in neuronal differentiation and axonal regeneration, addressing trending topics like neurodegenerative disease prevention and brain health optimization. Its low toxicity profile further supports its inclusion in nutraceutical formulations, a market projected to grow exponentially due to demand for evidence-based supplements.

In the context of metabolic health, Momor-cerebroside I demonstrates inhibitory effects on adipogenesis and lipid accumulation, resonating with searches for natural anti-obesity agents. Comparative studies suggest it outperforms synthetic analogs in mitochondrial function enhancement, a key focus area in anti-aging research. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, as purity directly impacts its bioavailability and therapeutic efficacy—a concern frequently raised by pharmaceutical manufacturers and supplement developers.

Current applications extend to cosmeceuticals, where Momor-cerebroside I is valued for its skin barrier repair properties. Its ability to stimulate ceramide synthesis addresses common skincare queries about moisture retention and wrinkle reduction. The compound’s compatibility with green chemistry principles also makes it relevant to discussions on sustainable ingredient sourcing, particularly among eco-conscious consumers seeking clean-label products.

Ongoing clinical investigations focus on its synergistic effects with other botanical extracts, responding to interest in multi-target therapies. While standard dosing protocols are still under development, preliminary data suggests optimal activity at concentrations between 10-50 μM in vitro. Safety assessments confirm no significant cytochrome P450 interactions, an important consideration for herb-drug interaction awareness. Future research directions may explore its epigenetic modulation capabilities, a hot topic in precision medicine circles.

For researchers sourcing 606125-07-9, third-party certificates of analysis (CoA) are essential to verify identity through chromatographic fingerprints and spectral data. Storage recommendations typically specify -20°C under argon atmosphere to prevent oxidative degradation. These practical insights address frequently searched laboratory handling protocols while emphasizing the compound’s stability challenges.

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